1,4-Benzenediamine, N-(4-nitrophenyl)-

描述

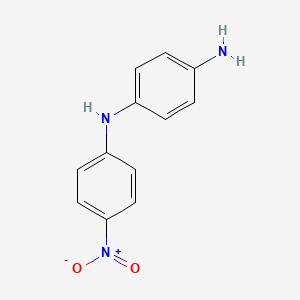

1,4-Benzenediamine, N-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Benzenediamine, N-(4-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Benzenediamine, N-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, N-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,4-Benzenediamine, N-(4-nitrophenyl)-, commonly referred to as 4-nitroaniline derivative, is an aromatic organic compound with significant biological activity. Its structure comprises a 1,4-benzenediamine backbone with a nitrophenyl group attached, enhancing its electrophilic properties and potential pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- CAS Number : 6149-34-4

The presence of the nitro group increases the compound's reactivity and stability, making it a candidate for various chemical reactions in synthetic organic chemistry.

Pharmacological Potential

Research indicates that 1,4-benzenediamine, N-(4-nitrophenyl)- exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial effects against various bacterial strains. The nitro group plays a crucial role in its ability to disrupt bacterial cell walls and inhibit growth.

- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in cancer cell lines. It appears to trigger apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

- Genotoxicity : The compound has been classified as a potential mutagen due to its structural similarity to other known mutagens. It has been shown to cause DNA damage in certain assays, raising concerns about its safety in pharmaceutical applications .

The mechanisms underlying the biological activity of 1,4-benzenediamine, N-(4-nitrophenyl)- include:

- Electrophilic Attack : The nitro group enhances the electrophilicity of the amine groups, facilitating nucleophilic attacks on biological macromolecules such as proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : This compound has been implicated in ROS generation within cells, leading to oxidative stress and subsequent cellular damage.

Study on Antimicrobial Effects

A study conducted on various bacterial strains revealed that 1,4-benzenediamine, N-(4-nitrophenyl)- exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 50 µg/mL for both strains. This suggests its potential utility as an antimicrobial agent in clinical settings .

Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC values of 30 µM and 25 µM respectively after 48 hours of exposure. Flow cytometry analysis indicated that treatment with this compound led to increased annexin V positivity, suggesting apoptosis induction .

Synthesis Methods

Several synthetic routes for producing 1,4-benzenediamine, N-(4-nitrophenyl)- have been documented:

- Nitration of Aniline Derivatives : The compound can be synthesized via nitration of aniline derivatives followed by reduction processes.

- Coupling Reactions : It can also be prepared through coupling reactions involving diazonium salts and amines.

Comparative Analysis with Related Compounds

The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Benzenediamine | CHN | Basic diamine structure without substitution |

| 4-Nitroaniline | CHNO | Nitro group on aniline; precursor for amination |

| N,N-Diphenyl-1,4-benzenediamine | CHN | Two phenyl groups attached; increased steric hindrance |

The unique substitution pattern of 1,4-benzenediamine, N-(4-nitrophenyl)- enhances both its reactivity and potential biological activity compared to these related compounds .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a 1,4-benzenediamine backbone with a nitrophenyl substituent. The presence of the nitro group enhances its electrophilic properties, making it suitable for various chemical reactions and applications in synthetic organic chemistry.

Applications in Dyes and Pigments

One of the primary applications of 1,4-benzenediamine, N-(4-nitrophenyl)- is in the manufacture of azo dyes . These dyes are widely used in textiles and other materials due to their vibrant colors and stability. The compound acts as an intermediate in the synthesis of these dyes, allowing for the creation of a variety of color shades.

Pharmaceutical Applications

Research indicates that 1,4-benzenediamine, N-(4-nitrophenyl)- exhibits potential pharmacological activity. Studies have focused on its use as:

- Antioxidants : The compound's structure allows it to scavenge free radicals, making it a candidate for antioxidant formulations.

- Pharmacological Agents : Investigations into its biological activity suggest possible roles in drug development, particularly in targeting specific disease pathways.

Material Science

In material science, this compound is utilized for developing advanced materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable building block for:

- Conductive Polymers : The nitrophenyl group can enhance electrical conductivity when incorporated into polymer matrices.

- Nanocomposites : It serves as a precursor for synthesizing nanomaterials that exhibit improved mechanical and thermal properties.

Environmental Applications

Recent studies have explored the use of 1,4-benzenediamine, N-(4-nitrophenyl)- in environmental remediation processes. Its ability to participate in reduction reactions allows it to be used in:

- Catalytic Reduction : The compound can catalyze the reduction of various nitroaromatic compounds to their corresponding amines, which is crucial in detoxifying polluted environments.

Case Study 1: Synthesis of Azo Dyes

A study conducted by researchers demonstrated the effective use of 1,4-benzenediamine, N-(4-nitrophenyl)- as an intermediate in synthesizing azo dyes. The reaction involved diazotization followed by coupling with phenolic compounds to yield vibrant dyes suitable for textile applications.

Case Study 2: Antioxidant Activity

In pharmacological research, a series of tests were performed to evaluate the antioxidant capacity of 1,4-benzenediamine, N-(4-nitrophenyl)-. Results indicated that the compound exhibited significant free radical scavenging activity compared to traditional antioxidants like ascorbic acid.

Case Study 3: Environmental Remediation

A project focused on using this compound in catalytic reduction processes showed promising results in degrading nitroaromatic pollutants in wastewater. The study highlighted its efficiency in reducing these harmful compounds under mild conditions.

属性

IUPAC Name |

4-N-(4-nitrophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVFCOOFJKCIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210453 | |

| Record name | 1,4-Benzenediamine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-34-4 | |

| Record name | N1-(4-Nitrophenyl)-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6149-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6149-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYL)-1,4-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3392LB84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。